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Compound of Interest

Compound Name: 4'-Methoxyacetophenone

Cat. No.: B371526 Get Quote

Introduction

4'-Methoxyacetophenone, also known as acetanisole, is an aromatic ketone widely utilized as

a flavoring agent, in perfumery, and as an intermediate in the synthesis of more complex

organic compounds, including pharmaceuticals. Its chemical structure, featuring a methoxy

group and a ketone functional group on a benzene ring, gives rise to a distinct spectroscopic

profile. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 4'-Methoxyacetophenone, complete with

experimental protocols and data interpretation. This document is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 4'-Methoxyacetophenone, both ¹H (proton) and

¹³C (carbon-13) NMR spectra are crucial for structural confirmation.

¹H NMR Data
The ¹H NMR spectrum of 4'-Methoxyacetophenone is characterized by four distinct signals,

corresponding to the four unique proton environments in the molecule. The data presented

below was acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 4'-Methoxyacetophenone in CDCl₃
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.91 Doublet (d) 8.0 2H

Aromatic protons

ortho to the

acetyl group (H-

2, H-6)

6.91 Doublet (d) 8.0 2H

Aromatic protons

meta to the

acetyl group (H-

3, H-5)

3.84 Singlet (s) - 3H
Methoxy group

protons (-OCH₃)

2.53 Singlet (s) - 3H

Acetyl group

methyl protons (-

COCH₃)

[1]

¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon

environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 4'-Methoxyacetophenone in CDCl₃
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Chemical Shift (δ) ppm Assignment

196.8 Carbonyl carbon (C=O)

163.5
Aromatic carbon attached to the methoxy group

(C-4)

130.6
Aromatic carbons ortho to the acetyl group (C-2,

C-6)

130.3
Aromatic carbon attached to the acetyl group

(C-1)

113.7
Aromatic carbons meta to the acetyl group (C-3,

C-5)

55.4 Methoxy carbon (-OCH₃)

26.3 Acetyl methyl carbon (-COCH₃)

[1]

Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for obtaining high-resolution NMR spectra of 4'-
Methoxyacetophenone.

Sample Preparation: Accurately weigh approximately 10-20 mg of 4'-
Methoxyacetophenone and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument is then

tuned and the magnetic field is shimmed to achieve homogeneity, which is critical for high

resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

The number of scans can range from 8 to 16 for a sufficiently concentrated sample.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.[2]

This experiment requires a greater number of scans (e.g., 128 or more) due to the low

natural abundance of the ¹³C isotope.[3]

A relaxation delay of 2-5 seconds is typically used.[3]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the spectrum. The resulting spectrum is then phased, baseline corrected, and

referenced to the internal standard (TMS). The peaks are integrated (for ¹H NMR) and their

chemical shifts are determined.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Data
The IR spectrum of 4'-Methoxyacetophenone shows characteristic absorption bands for its

key functional groups.

Table 3: Key IR Absorption Bands for 4'-Methoxyacetophenone
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2840 Medium-Strong
C-H stretching (aromatic and

aliphatic)[4]

~1665 Strong C=O stretching (aryl ketone)[4]

~1596 Strong
C=C stretching (aromatic ring)

[4]

~1250 Strong C-O stretching (aryl ether)

~1170 Strong C-O stretching (aryl ether)

~830 Strong
C-H bending (para-

disubstituted benzene)

Experimental Protocol for IR Spectroscopy (KBr Pellet
Technique)

Sample Preparation:

Grind a small amount (1-2 mg) of 4'-Methoxyacetophenone into a fine powder using an

agate mortar and pestle.[5]

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[5]

Thoroughly mix and grind the two substances together until a homogeneous, fine powder

is obtained.[5]

Pellet Formation:

Transfer a small amount of the mixture into a pellet press.

Apply high pressure (several tons) to form a thin, transparent or translucent KBr pellet.[5]

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument records the interferogram and performs a

Fourier transform to produce the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions

based on their mass-to-charge ratio (m/z), providing information about the molecular weight

and fragmentation pattern of the compound.

Mass Spectrometry Data
The mass spectrum of 4'-Methoxyacetophenone, typically obtained via Electron Ionization

(EI), shows a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of 4'-Methoxyacetophenone

m/z Proposed Fragment Ion Identity

150 [C₉H₁₀O₂]⁺ Molecular Ion (M⁺)[6]

135 [M - CH₃]⁺
Base Peak, loss of a methyl

radical from the acetyl group

107 [M - COCH₃]⁺ Loss of the acetyl group

92 [C₆H₄O]⁺
Fragmentation of the aromatic

ring

77 [C₆H₅]⁺ Phenyl cation

[6]

Experimental Protocol for Mass Spectrometry
Instrument Preparation: The mass spectrometer must be tuned and calibrated according to

the manufacturer's protocol to ensure accurate mass assignments and good sensitivity.[7] A

standard calibration compound is used for this purpose.
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Sample Introduction: A small amount of the sample is introduced into the instrument. For a

volatile compound like 4'-Methoxyacetophenone, this can be done via a direct insertion

probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).

Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing the formation of a positively charged

molecular ion (M⁺) and various fragment ions.[8]

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their m/z ratio.

Detection and Spectrum Generation: The separated ions are detected, and the signal is

processed by a computer to generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 4'-Methoxyacetophenone.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b371526?utm_src=pdf-body-img
https://www.benchchem.com/product/b371526?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/d1/cy/d1cy01386f/d1cy01386f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b371526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. sc.edu [sc.edu]

3. chem.uiowa.edu [chem.uiowa.edu]

4. chegg.com [chegg.com]

5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

6. 4'-Methoxyacetophenone(100-06-1) MS spectrum [chemicalbook.com]

7. rsc.org [rsc.org]

8. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Spectroscopic Analysis of 4'-Methoxyacetophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b371526#spectroscopic-data-for-4-
methoxyacetophenone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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